Éthinylestradiol 3-acétate

Vue d'ensemble

Description

Ethynyl Estradiol 3-Acetate (EEA) is a synthetic estrogen analog that has been widely used in scientific research for over 50 years. It is a key compound in the development of new drugs, and it has been studied extensively for its effects on the body. EEA has a wide range of applications, from lab experiments to medical treatments.

Applications De Recherche Scientifique

Traitement de l'hyperandrogénie et des anomalies menstruelles

L'association de l'anti-androgène acétate de cyprotérone (2 mg) et de l'éthinylestradiol (35 µg) s'est avérée efficace dans la prise en charge des symptômes de l'hyperandrogénie et des anomalies menstruelles . Il est particulièrement utile dans la prise en charge des femmes atteintes du syndrome des ovaires polykystiques (SOPK), pour lesquelles il a l'avantage supplémentaire de réguler les cycles irréguliers .

Traitement de l'acné et de l'hirsutisme

L'éthinylestradiol est un traitement approuvé et efficace de l'acné sévère et de l'hirsutisme, utilisé en pratique clinique depuis plus de 30 ans . Il est également supérieur à la metformine dans la prise en charge des symptômes du SOPK, sans aucun effet indésirable sur les facteurs de risque cardiovasculaire .

Contraception

Bien qu'il ne soit pas autorisé pour la contraception au Royaume-Uni, l'éthinylestradiol est aussi efficace pour prévenir la grossesse que les pilules contraceptives orales combinées et est largement utilisé comme tel dans d'autres pays européens .

Amélioration de la biodisponibilité

L'éthinylestradiol présente une faible solubilité et est commercialisé à de faibles concentrations (généralement 30 ou 35 µg). Le développement de dispersions solides (SD) comme méthode réalisable pour améliorer la biodisponibilité contourne les limites d'autres approches, telles que la formation de sels, la solubilisation et la réduction de la taille des particules .

Développement de formulations pharmaceutiques

Le développement pharmaceutique innovant visant à améliorer la biodisponibilité des médicaments à faible solubilité dans l'eau soutient l'augmentation de la technologie des dispersions solides (SD) en utilisant différents excipients et solvants .

Quantification dans les formulations contraceptives

L'éthinylestradiol est quantifié dans les formulations contraceptives à l'aide de la méthode de chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .

Mécanisme D'action

Target of Action

Ethynyl Estradiol 3-Acetate is a synthetic derivative of the naturally occurring estrogen hormone, estradiol . It primarily targets estrogen receptors in various tissues throughout the body. These receptors play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics .

Mode of Action

Ethynyl Estradiol 3-Acetate, like other estrogens, exerts its effects by binding to estrogen receptors. This binding triggers a series of cellular responses, including the transcription of target genes that lead to the physiological effects seen with estrogen . The ethynyl substitution at the C17α position enhances the oral bioavailability of the compound and increases its resistance to metabolism, making it more potent than estradiol .

Biochemical Pathways

The first enzyme in the metabolic pathway of Ethynyl Estradiol 3-Acetate is 17β-hydroxysteroid dehydrogenase, which transforms 17β-estradiol into estrone . A CYP450 enzyme encoded by the edcA gene performs the second metabolic step, the 4-hydroxylation of estrone .

Pharmacokinetics

Ethinyl Estradiol 3-Acetate is designed to be more resistant to metabolism and has a higher bioavailability when taken orally compared to estradiol . This makes it more suitable for oral administration in contraceptive pills . .

Result of Action

The binding of Ethynyl Estradiol 3-Acetate to estrogen receptors triggers a series of cellular responses, leading to various physiological effects. These effects include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics . It is also used in hormonal contraception, where it works by inhibiting ovulation and causing changes in the cervical mucus and endometrium that make it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .

Action Environment

The action of Ethynyl Estradiol 3-Acetate can be influenced by various environmental factors. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration . This environmental presence can have adverse effects on aquatic biota . Furthermore, several treatment methods have been reported to reduce the levels of Ethynyl Estradiol 3-Acetate in wastewater, thereby controlling its emissions into the environment .

Safety and Hazards

Orientations Futures

Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .

Analyse Biochimique

Biochemical Properties

Ethynyl Estradiol 3-Acetate, like its parent compound Ethinylestradiol, is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It interacts with these receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

The effects of Ethynyl Estradiol 3-Acetate on cells are primarily mediated through its interaction with estrogen receptors. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes regulated by estrogen receptors, thereby influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Ethynyl Estradiol 3-Acetate involves binding to estrogen receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The specific effects depend on the context, including the type of cell and the presence of other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethynyl Estradiol 3-Acetate can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and long-term effects on cellular function . For instance, the compound has been found to be stable under certain conditions, and its effects on cells can persist for extended periods .

Dosage Effects in Animal Models

The effects of Ethynyl Estradiol 3-Acetate can vary with different dosages in animal models. For instance, at low doses, it may have certain effects, while at high doses, it may have different or more pronounced effects .

Metabolic Pathways

Ethynyl Estradiol 3-Acetate is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the enzyme CYP3A4 . The metabolites include Ethinylestradiol sulfate and others . These metabolic processes can influence the compound’s effects on metabolic flux or metabolite levels .

Transport and Distribution

Ethynyl Estradiol 3-Acetate is transported and distributed within cells and tissues. The specifics of this process can depend on factors such as the presence of transporters or binding proteins . The compound’s localization or accumulation within cells can also be influenced by these factors .

Subcellular Localization

The subcellular localization of Ethynyl Estradiol 3-Acetate can affect its activity or function. For instance, after entering a cell, the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other molecules and its overall effects on the cell .

Propriétés

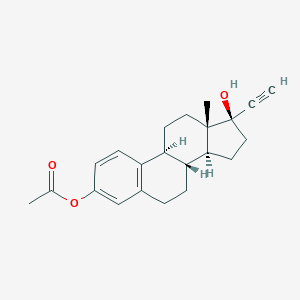

IUPAC Name |

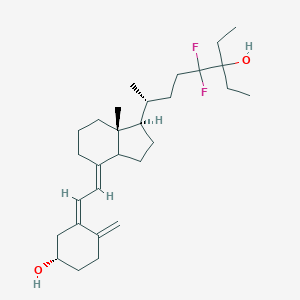

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHONTIANOSNSAH-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628371 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5779-47-5 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)